molecular formula C21H23N7O8 B8823053 5,10-Diformyl-5,6,7,8-tetrahydro Folic Acid Calcium Salt Hydrate CAS No. 98814-60-9

5,10-Diformyl-5,6,7,8-tetrahydro Folic Acid Calcium Salt Hydrate

Cat. No.: B8823053
CAS No.: 98814-60-9
M. Wt: 501.4 g/mol
InChI Key: NQACWOLNMUVBMP-KZUDCZAMSA-N
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Description

5,10-Diformyl-5,6,7,8-tetrahydro Folic Acid Calcium Salt Hydrate is a derivative of the coenzyme 5,6,7,8-tetrahydrofolic acid. This compound plays a crucial role in primary metabolism, particularly in reactions involving the transfer of one-carbon units at the formic acid, formaldehyde, or methanol oxidation levels . It is often used in scientific research due to its bioactive properties and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10-Diformyl-5,6,7,8-tetrahydro Folic Acid Calcium Salt Hydrate typically involves the formylation of 5,6,7,8-tetrahydrofolic acid. The reaction conditions often include the use of formic acid or formylating agents under controlled temperature and pH conditions to ensure the selective formation of the diformyl derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar formylation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography to obtain the final product in its hydrated calcium salt form .

Chemical Reactions Analysis

Types of Reactions

5,10-Diformyl-5,6,7,8-tetrahydro Folic Acid Calcium Salt Hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formylated derivatives, while reduction can produce tetrahydrofolic acid derivatives .

Mechanism of Action

The compound exerts its effects by participating in one-carbon transfer reactions, which are essential for the synthesis of nucleotides and amino acids. It acts as a donor of formyl groups in these biochemical processes. The molecular targets include enzymes involved in folate metabolism, such as dihydrofolate reductase and thymidylate synthase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,10-Diformyl-5,6,7,8-tetrahydro Folic Acid Calcium Salt Hydrate is unique due to its dual formyl groups, which enhance its reactivity and utility in one-carbon transfer reactions. This makes it particularly valuable in research focused on folate metabolism and related biochemical pathways .

Properties

CAS No.

98814-60-9

Molecular Formula

C21H23N7O8

Molecular Weight

501.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H23N7O8/c22-21-25-17-16(19(34)26-21)28(10-30)13(7-23-17)8-27(9-29)12-3-1-11(2-4-12)18(33)24-14(20(35)36)5-6-15(31)32/h1-4,9-10,13-14H,5-8H2,(H,24,33)(H,31,32)(H,35,36)(H4,22,23,25,26,34)/t13?,14-/m0/s1

InChI Key

NQACWOLNMUVBMP-KZUDCZAMSA-N

Isomeric SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CN(C=O)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CN(C=O)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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